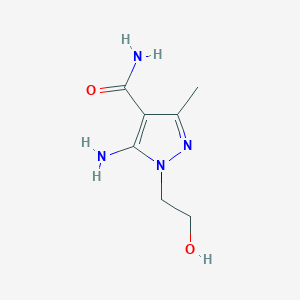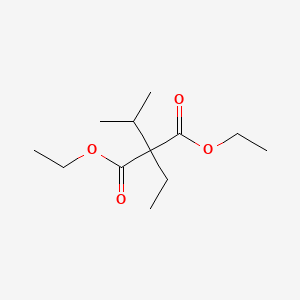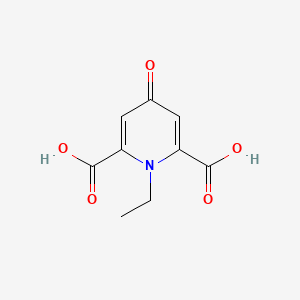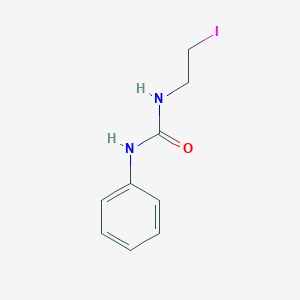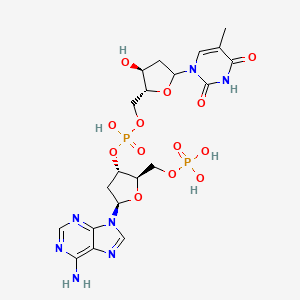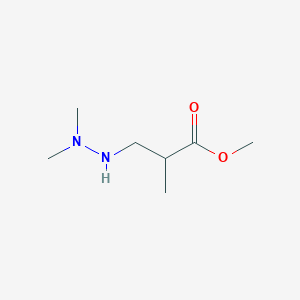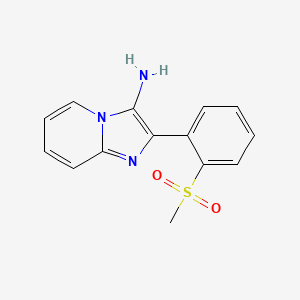
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the amino and methylsulfonyl groups in this compound enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- can be achieved through various methods. One common approach involves the iodine-catalyzed one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide as starting materials. The reaction proceeds through a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivative in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The use of iodine as a catalyst offers a cost-effective and efficient method for producing imidazo[1,2-a]pyridine derivatives at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The amino and methylsulfonyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can introduce different substituents at the amino or methylsulfonyl positions .
Wissenschaftliche Forschungsanwendungen
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
Imidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Shows significant anti-TB activity.
Imidazo[1,5-a]pyridine: Used in agrochemicals and pharmaceuticals.
The uniqueness of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- lies in its specific functional groups, which enhance its reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
3323-20-4 |
|---|---|
Molekularformel |
C14H13N3O2S |
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
2-(2-methylsulfonylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)11-7-3-2-6-10(11)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 |
InChI-Schlüssel |
JRGRGIWFDHRCHH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


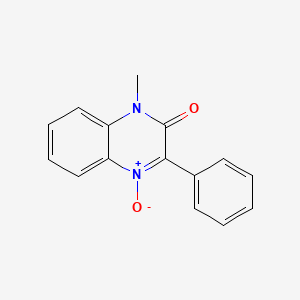
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
